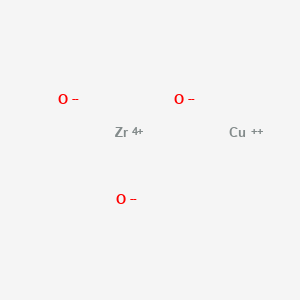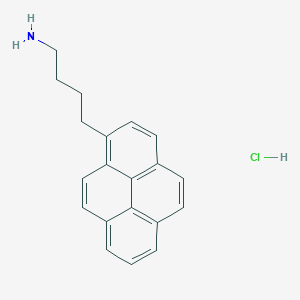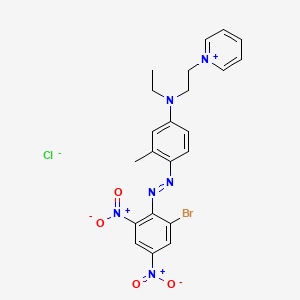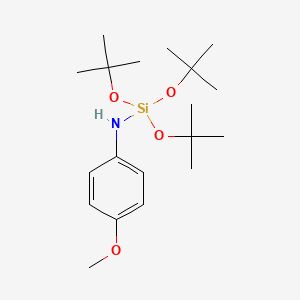![molecular formula C4H2F10Ge B14470100 Bis(difluoromethyl)[bis(trifluoromethyl)]germane CAS No. 65225-92-5](/img/structure/B14470100.png)
Bis(difluoromethyl)[bis(trifluoromethyl)]germane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(difluoromethyl)[bis(trifluoromethyl)]germane is a fluorinated organogermanium compound It is characterized by the presence of both difluoromethyl and trifluoromethyl groups attached to a germanium atom
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Bis(difluoromethyl)[bis(trifluoromethyl)]germane typically involves the reaction of germanium tetrachloride with difluoromethyl and trifluoromethyl reagents under controlled conditions. One common method includes the use of difluoromethyl lithium and trifluoromethyl lithium reagents in an anhydrous solvent such as tetrahydrofuran. The reaction is carried out at low temperatures to ensure the stability of the intermediates and the final product.
Industrial Production Methods: Industrial production of this compound may involve a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products suitable for industrial applications.
化学反应分析
Types of Reactions: Bis(difluoromethyl)[bis(trifluoromethyl)]germane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of germanium oxides and fluorinated by-products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of germanium hydrides.
Substitution: The compound can undergo substitution reactions where the fluorine atoms are replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Organolithium or Grignard reagents in anhydrous solvents.
Major Products Formed:
Oxidation: Germanium dioxide and fluorinated organic compounds.
Reduction: Germanium hydrides and difluoromethyl or trifluoromethyl derivatives.
Substitution: Various organogermanium compounds with different functional groups.
科学研究应用
Bis(difluoromethyl)[bis(trifluoromethyl)]germane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of fluorinated organogermanium compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential use in the development of fluorinated biomolecules and as a probe in biological studies.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals with enhanced stability and bioavailability.
Industry: Utilized in the production of advanced materials, including fluorinated polymers and coatings with unique properties such as high thermal stability and chemical resistance.
作用机制
The mechanism of action of Bis(difluoromethyl)[bis(trifluoromethyl)]germane involves its interaction with various molecular targets and pathways. The compound’s fluorinated groups can participate in hydrogen bonding and other non-covalent interactions, influencing the behavior of the molecules it interacts with. Additionally, the germanium atom can form stable complexes with other elements, contributing to the compound’s reactivity and functionality in different applications.
相似化合物的比较
Bis(trifluoromethyl) disulfide: A fluorinated organosulfur compound with similar fluorinated groups but different central atom and properties.
Bis(trifluoromethyl)peroxide: A fluorocarbon derivative used as a radical initiator in polymerization reactions.
Bis(trifluoromethyl) sulphone: A fluorinated compound with applications in organic synthesis and materials science.
Uniqueness: Bis(difluoromethyl)[bis(trifluoromethyl)]germane is unique due to the presence of both difluoromethyl and trifluoromethyl groups attached to a germanium atom. This combination imparts distinct chemical properties, making it valuable in specific applications where other similar compounds may not be as effective.
属性
CAS 编号 |
65225-92-5 |
|---|---|
分子式 |
C4H2F10Ge |
分子量 |
312.67 g/mol |
IUPAC 名称 |
bis(difluoromethyl)-bis(trifluoromethyl)germane |
InChI |
InChI=1S/C4H2F10Ge/c5-1(6)15(2(7)8,3(9,10)11)4(12,13)14/h1-2H |
InChI 键 |
OCSPPJZSBNYFGA-UHFFFAOYSA-N |
规范 SMILES |
C(F)(F)[Ge](C(F)F)(C(F)(F)F)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N,N'-(1,4-Phenylene)bis[4-(dimethylamino)benzamide]](/img/structure/B14470057.png)






![Silane, tris[(trimethylsilyl)phenyl]-](/img/structure/B14470084.png)



